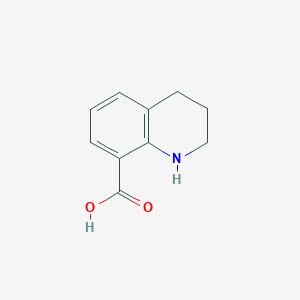

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid

Descripción

BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382931 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34849-19-9 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structural Elucidation of Tetrahydroquinoline Carboxylic Acids: A Case Study on 1-Tosyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and crystal structure analysis of tetrahydroquinoline derivatives, compounds of significant interest in medicinal chemistry. Due to the current unavailability of published crystallographic data for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, this document will focus on a closely related and structurally characterized analogue: 1-tosyl-1,2,3,4-tetrahydroquinoline. The principles and methodologies detailed herein are directly applicable to the study of the target molecule and other similar compounds.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active molecules.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimalarial, antipsychotic, and estrogenic receptor modulation.[1] The addition of a carboxylic acid moiety, as in 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, and provide a handle for further chemical modifications, making it a valuable synthon in the development of new therapeutic agents.

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design. X-ray crystallography provides the definitive method for determining solid-state molecular structures, offering invaluable insights into conformation, stereochemistry, and intermolecular interactions that govern molecular recognition at biological targets.

Synthesis of Tetrahydroquinoline Carboxylic Acids

The synthesis of 1,2,3,4-tetrahydroquinoline and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding quinoline precursor.[2]

General Synthesis of 1,2,3,4-Tetrahydroquinolines

Domino reactions, featuring a multi-step sequence in a single pot, offer an efficient approach. For instance, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be accomplished through a reduction-reductive amination strategy using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3] This process involves the initial reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to the final tetrahydroquinoline product.[3]

Synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Experimental Protocol: Proposed Synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid

-

Reaction Setup: To a solution of quinoline-8-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a catalytic amount of 5% Pd/C (typically 5-10 mol%).

-

Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

Crystal Structure Determination: A Case Study of 1-Tosyl-1,2,3,4-tetrahydroquinoline

The following sections detail the experimental procedures for obtaining and analyzing the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline, a representative derivative of the tetrahydroquinoline family.

Synthesis and Crystallization of 1-Tosyl-1,2,3,4-tetrahydroquinoline

Synthesis:

To a stirred solution of 1,2,3,4-tetrahydroquinoline (10 mmol) in 30 mL of dry dichloromethane, triethylamine (15 mmol) was added at 0–5 °C.[1] To this reaction mixture, 4-methylbenzene-1-sulfonyl chloride (12 mmol) was added dropwise.[1] After stirring for 2 hours at room temperature, the reaction mixture was washed with 5% Na2CO3 and brine.[1] The organic phase was dried over Na2SO4 and concentrated under vacuum to yield the title compound as a colorless solid.[1]

Crystallization:

Single crystals suitable for X-ray diffraction were obtained by recrystallizing the crude product from a 1:1 mixture of ethyl acetate and hexane.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 94 K) using Mo Kα radiation. The collected data are then processed, and the structure is solved and refined using appropriate software packages.

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for crystal structure determination.

Crystallographic Data for 1-Tosyl-1,2,3,4-tetrahydroquinoline

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇NO₂S |

| Formula Weight | 287.37 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.2176 (7) |

| b (Å) | 8.0468 (6) |

| c (Å) | 22.2439 (18) |

| β (°) | 98.107 (4) |

| Volume (ų) | 1456.2 (2) |

| Z | 4 |

| Temperature (K) | 94 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.9 |

| Data Source | [1] |

Structural Analysis and Discussion

The crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline reveals several key features. The heterocyclic ring adopts a half-chair conformation.[1] The dihedral angle between the planes of the two aromatic rings is 47.74 (10)°.[1] In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming chains along the[4] direction.[1]

Logical Relationship of Structural Features

Caption: Key structural features of 1-tosyl-1,2,3,4-tetrahydroquinoline.

For 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, one would anticipate the presence of strong intermolecular hydrogen bonds involving the carboxylic acid group. These interactions, likely O—H⋯N or O—H⋯O, would play a dominant role in the crystal packing, potentially leading to the formation of dimers or extended hydrogen-bonded networks. The conformation of the tetrahydroquinoline ring system would also be of significant interest, as it can be influenced by the substitution pattern and the intermolecular interactions.

Conclusion and Future Directions

This technical guide has outlined the synthetic strategies and the methodologies for the structural elucidation of tetrahydroquinoline derivatives, using 1-tosyl-1,2,3,4-tetrahydroquinoline as a detailed case study. The experimental protocols and analytical principles described are directly transferable to the investigation of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

The determination of the crystal structure of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid remains a key objective for future research. Such a study would provide crucial insights into its solid-state conformation and the supramolecular architecture directed by its carboxylic acid functionality. This knowledge will be invaluable for the design and development of novel drug candidates based on this promising molecular scaffold.

References

-

Jeyaseelan, C., et al. (2014). Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1176. [Link]

-

Bunce, R. A., et al. (2008). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 13(4), 839-871. [Link]

-

Wikipedia. (2023). Tetrahydroquinoline. [Link]

Sources

- 1. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

"spectroscopic data (NMR, IR, MS) of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline-8-carboxylic Acid

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a foundational requirement for advancing research. 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, a molecule integrating the privileged tetrahydroquinoline scaffold with a carboxylic acid moiety, represents a class of compounds with significant potential in medicinal chemistry. Tetrahydroquinolines are ubiquitous in natural products and are key structural motifs in a vast number of biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The strategic placement of the carboxylic acid group at the 8-position offers a handle for further derivatization or for modulating the molecule's physicochemical properties, such as solubility and target binding.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. As a Senior Application Scientist, the focus extends beyond a mere presentation of data; it delves into the causality behind experimental choices and the interpretation of spectral features, ensuring a self-validating and trustworthy analytical narrative.

Molecular Structure and Spectroscopic Overview

The structural integrity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (Molecular Formula: C₁₀H₁₁NO₂) is the basis for its unique spectral signature. The molecule consists of a bicyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring, with a carboxylic acid group appended to the aromatic portion.

Molecular Structure with Atom Numbering

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3300 - 2500 | Broad | Carboxylic Acid (O-H) | Stretching |

| ~3400 | Medium | Secondary Amine (N-H) | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H | Stretching |

| ~1700 | Strong | Carboxylic Acid (C=O) | Stretching |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Ring Stretching |

| ~1300 | Medium | C-O | Stretching |

| ~1250 | Medium | C-N | Stretching |

Interpretation: The most prominent feature in the IR spectrum would be the very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group of a carboxylic acid. Overlapping this, a sharper N-H stretch would appear around 3400 cm⁻¹. The strong, sharp peak around 1700 cm⁻¹ is an unambiguous indicator of the carbonyl (C=O) group. This data is consistent with spectra of similar structures like 1,2,3,4-tetrahydroquinoline. [2][3]

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, field-proven technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal.

-

Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Formula of Fragment | Rationale |

| 177 | [M]⁺ | [C₁₀H₁₁NO₂]⁺ | Molecular ion peak. [4] |

| 132 | [M - COOH]⁺ | [C₉H₁₀N]⁺ | Loss of the carboxylic acid radical, a common and favorable fragmentation. |

| 130 | [C₉H₈N]⁺ | [C₉H₈N]⁺ | Loss of H₂ from the m/z 132 fragment, leading to a stable quinolinium-type ion. |

Expertise Insight: The primary fragmentation pathway is the cleavage of the C-C bond between the aromatic ring and the carboxylic acid group. This is an energetically favorable process that results in a stable fragment. The predicted collision cross section (CCS) values for various adducts, such as [M+H]⁺ at 136.4 Ų, can be used in advanced ion mobility-mass spectrometry studies for further structural confirmation. [4]

Primary Fragmentation Pathway

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [m.chemicalbook.com]

- 3. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 4. PubChemLite - 1,2,3,4-tetrahydroquinoline-8-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse therapeutic applications, including roles as antiarrhythmic, antiviral, and antimalarial agents.[1][2] The strategic placement of functional groups on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacokinetic properties, which is paramount in the design and development of novel drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, offering insights into its molecular characteristics and outlining robust methodologies for their experimental determination. Understanding these properties is a critical step in assessing the compound's potential for further development in drug discovery pipelines.

Molecular Structure and Predicted Physicochemical Properties

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid possesses a fused bicyclic system consisting of a benzene ring fused to a saturated six-membered nitrogen-containing ring, with a carboxylic acid group at the 8-position. This unique arrangement of a lipophilic core and an ionizable acidic group dictates its behavior in various chemical and biological environments.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | ChemicalBook[3] |

| Molecular Weight | 177.2 g/mol | ChemicalBook[3] |

| pKa | 2.84 ± 0.20 | ChemicalBook[3] |

| Melting Point | 162 °C | ChemicalBook[3] |

| Boiling Point | 371.0 ± 31.0 °C | ChemicalBook[3] |

| Density | 1.223 ± 0.06 g/cm³ | ChemicalBook[3] |

Note: The pKa, boiling point, and density are computationally predicted values and should be confirmed by experimental analysis.

Key Physicochemical Parameters and Their Importance in Drug Discovery

The journey of a drug molecule from administration to its target site is governed by a delicate balance of its physicochemical properties. For 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, the interplay between its acidic nature (pKa), lipophilicity (logP), and solubility is of particular interest to drug development professionals.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. The predicted pKa of 2.84 for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid suggests that the carboxylic acid group is a relatively strong acid.[3] This is a crucial parameter as it determines the ionization state of the molecule at a given pH. In the physiological pH range of the body (e.g., blood plasma at pH 7.4), the carboxylic acid will be predominantly in its deprotonated, anionic form. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile, as the charged form generally exhibits higher aqueous solubility but lower membrane permeability compared to the neutral form.

Lipophilicity (logP)

Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. The solubility of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is expected to be pH-dependent. At acidic pH values below its pKa, the compound will exist primarily in its less soluble neutral form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The interplay between the crystalline solid form and the dissolved species at equilibrium defines its thermodynamic solubility, a key parameter for formulation development.

Experimental Protocols for Physicochemical Characterization

To provide a comprehensive and experimentally validated understanding of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, the following detailed protocols are recommended.

Determination of pKa by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid in a known volume of deionized water to create a solution of approximately 1-10 mM.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH meter with a suitable electrode to monitor the pH.

-

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Figure 1: Workflow for pKa determination by potentiometric titration.

Determination of logP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Methodology:

-

Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 2). Saturate this buffer with n-octanol and, separately, saturate n-octanol with the buffer.

-

Partitioning: Add a known amount of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of solid 1,2,3,4-tetrahydroquinoline-8-carboxylic acid to vials containing buffers at different physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Data Reporting: Report the solubility in units such as µg/mL or µM.

Figure 2: Workflow for thermodynamic solubility determination.

Predicted Spectroscopic Characteristics

While specific experimental spectra for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid were not found in the initial searches, based on its structure and data from related compounds, the following spectral features can be anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing carboxylic acid group and the electron-donating secondary amine. The aliphatic protons of the tetrahydroquinoline ring would appear as multiplets in the upfield region. The acidic proton of the carboxylic acid would likely be a broad singlet, and the N-H proton would also be observable.

-

¹³C NMR: The spectrum would display signals for the ten carbon atoms. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield chemical shift (typically >170 ppm). Aromatic carbons and the aliphatic carbons of the saturated ring would appear in their respective expected regions.

-

IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group (around 2500-3300 cm⁻¹). A strong C=O stretching band for the carboxylic acid would be present around 1700 cm⁻¹. N-H stretching of the secondary amine would be observed around 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydroquinoline ring.

Synthesis Outline

The synthesis of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be approached through various synthetic strategies. A common method involves the reduction of the corresponding quinoline-8-carboxylic acid.

Figure 3: General synthetic approach to 1,2,3,4-tetrahydroquinoline-8-carboxylic acid.

A plausible synthetic route involves the catalytic hydrogenation of quinoline-8-carboxylic acid using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst under a hydrogen atmosphere.[1] Alternative reduction methods could also be employed. The purification of the final product would typically involve crystallization or chromatographic techniques.

Conclusion

1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a molecule of significant interest for drug discovery, possessing a scaffold known for its biological activity. This guide has provided an overview of its predicted physicochemical properties and, crucially, has detailed the experimental protocols necessary for their rigorous determination. The interplay of its pKa, lipophilicity, and solubility will be the defining factors in its journey as a potential therapeutic agent. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to fully characterize this promising compound and unlock its therapeutic potential.

References

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.

- Tetrahydroquinoline - Wikipedia. Wikipedia.

- 1,2,3,4-TETRAHYDRO-QUINOLINE-8-CARBOXYLIC ACID - ChemicalBook. ChemicalBook.

Sources

The Ascendant Therapeutic Potential of Tetrahydroquinoline Carboxylic Acid Derivatives: A Technical Guide

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The incorporation of a carboxylic acid moiety into this framework gives rise to a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of novel tetrahydroquinoline carboxylic acid derivatives. We will delve into their anticancer, neuroprotective, and antimicrobial properties, elucidating the underlying mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and professionals in drug development, offering both a comprehensive overview and detailed experimental methodologies to facilitate further investigation in this promising field.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline ring system is a recurring motif in numerous natural products and synthetic therapeutic agents, valued for its rigid, three-dimensional structure that allows for precise orientation of functional groups and interaction with biological targets.[1] The partial saturation of the quinoline ring system imparts conformational flexibility, which can be crucial for optimal binding to enzyme active sites or receptors. When a carboxylic acid group is introduced, it can act as a key pharmacophore, participating in hydrogen bonding, electrostatic interactions, or acting as a metal chelator, thereby modulating the compound's biological activity.[2] This guide will focus on derivatives of tetrahydroquinoline-2-carboxylic acid and tetrahydroquinoline-4-carboxylic acid, exploring how modifications to this core structure influence their therapeutic effects.

Synthetic Strategies for Novel Tetrahydroquinoline Carboxylic Acid Derivatives

The synthesis of tetrahydroquinoline carboxylic acid derivatives often begins with the construction of the core heterocyclic system, followed by functionalization. A common and effective method for creating the THQ scaffold is the Povarov reaction.

Causality Behind the Choice of the Povarov Reaction

The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines. Its advantages for drug discovery lie in its convergent nature, allowing for the rapid assembly of complex molecules from readily available starting materials (an aniline, an aldehyde, and an activated alkene). This multicomponent approach is highly efficient for generating libraries of diverse analogs for structure-activity relationship (SAR) studies. The reaction conditions can often be tailored to control stereochemistry, which is critical for biological activity.

Exemplary Synthetic Workflow: Povarov Reaction

Caption: General workflow for the synthesis of tetrahydroquinoline carboxylic acids via the Povarov reaction.

Key Biological Activities and Mechanisms of Action

Novel tetrahydroquinoline carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, with the most prominent being in the fields of oncology, neuroprotection, and infectious diseases.

Anticancer Activity

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, and its dysregulation is a hallmark of many cancers.[3] The NF-κB signaling pathway is a prime target for therapeutic intervention.[3] Novel 1,2,3,4-tetrahydroquinoline-2-carboxamide derivatives have been synthesized and identified as potent inhibitors of NF-κB transcriptional activity.[4]

Mechanism of Action: These derivatives are thought to interfere with the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by signals like TNF-α, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[3] The tetrahydroquinoline-2-carboxamide derivatives inhibit this process, preventing NF-κB from activating its target genes.[4]

Caption: Inhibition of the canonical NF-κB pathway by THQ-carboxamide derivatives.

Derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxamide have demonstrated significant cytotoxic activity against a panel of human cancer cell lines.

| Compound ID | Substitution Pattern | NCI-H23 (Lung) IC₅₀ (µM) | ACHN (Renal) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) |

| 4a | Unsubstituted Phenyl | > 60 | > 60 | > 60 |

| 4b | 4-CF₃ Phenyl | 21.3 | 19.8 | 20.1 |

| 4c | 4-OCH₃ Phenyl | 25.6 | 27.1 | 24.9 |

| 5a | N-acetyl, 4-CF₃ Phenyl | 15.2 | 16.5 | 14.8 |

| 6a | N-benzoyl, 4-CF₃ Phenyl | 10.1 | 11.3 | 9.8 |

Data synthesized from referenced literature.

Expert Interpretation: The data clearly indicates that substitution on the N-phenyl ring of the carboxamide is crucial for cytotoxic activity. The unsubstituted analog 4a is largely inactive, while electron-withdrawing (CF₃) and electron-donating (OCH₃) groups enhance potency. Furthermore, acylation at the 1-position of the tetrahydroquinoline ring, particularly with a benzoyl group (6a ), significantly boosts anticancer activity. This suggests that the N-benzoyl-4-trifluoromethylphenyl derivative possesses a pharmacophore that effectively interacts with its cellular target(s), leading to cancer cell death.

In addition to in vitro cytotoxicity, certain tetrahydroquinoline carboxylic acid derivatives have shown promise in vivo. For instance, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has exhibited significant antitumor activity against S180 sarcoma in murine models, with reported IC₅₀ values around 1 µ g/mouse .

Neuroprotective Activity

While direct evidence for the neuroprotective effects of tetrahydroquinoline carboxylic acid derivatives is still emerging, the broader class of THQ compounds has shown considerable promise in models of neurodegenerative diseases. Their mechanisms often involve the modulation of oxidative stress and inflammation, pathways that are also implicated in neuronal damage. Thiazolidine-4-carboxylic acid derivatives, which share some structural similarities, have been shown to reverse oxidative stress and inflammatory cascades in models of neurodegeneration.[5] This suggests a promising avenue of investigation for THQ carboxylic acids.

Hypothesized Mechanism: It is plausible that THQ carboxylic acids could exert neuroprotective effects by reducing reactive oxygen species (ROS) and downregulating pro-inflammatory cytokines like TNF-α and NF-κB in microglia and neurons, thereby mitigating the cellular damage characteristic of diseases like Alzheimer's and Parkinson's.[5]

Antimicrobial Activity

The quinoline core is the basis for a well-established class of antibiotics, the fluoroquinolones. It is therefore logical to investigate the antimicrobial potential of their tetrahydrogenated carboxylic acid analogs. Studies on various quinoline-related carboxylic acid derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[6][7]

Structure-Activity Relationship Insights: For antimicrobial quinolones, the carboxylic acid at the 3-position and a substituent at the 4-position are often critical for activity. In the case of novel 2-phenyl-quinoline-4-carboxylic acid derivatives, some compounds have shown good activity against Staphylococcus aureus with MIC values of 64 µg/mL.[6] While this activity is for the fully aromatic quinoline, it provides a strong rationale for synthesizing and testing the corresponding tetrahydroquinoline derivatives, where the altered geometry could lead to novel interactions with bacterial targets like DNA gyrase.

Experimental Protocols for Activity Assessment

To ensure the trustworthiness and reproducibility of findings, standardized and validated protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow:

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline carboxylic acid derivatives in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Detailed Steps:

-

Cell Line: Use a cell line (e.g., HeLa or C2C12 muscle cells) stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element.[8][9]

-

Plating and Treatment: Seed the reporter cells in a 96-well plate. Pre-incubate the cells with various concentrations of the THQ-CA derivatives for 1-2 hours.[8]

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as TNF-α (20 ng/mL), for 3-6 hours.[8]

-

Lysis and Luciferase Measurement: Wash the cells with PBS and then lyse them. Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and express the results as a percentage of the TNF-α-stimulated control. Calculate the IC₅₀ for NF-κB inhibition.

Challenges and Future Directions

While the biological activities of tetrahydroquinoline carboxylic acid derivatives are promising, several challenges remain. A key consideration is optimizing the pharmacokinetic properties of these compounds, including their solubility, metabolic stability, and oral bioavailability, to translate in vitro potency into in vivo efficacy. Furthermore, potential off-target effects and toxicity must be rigorously evaluated.

Future research should focus on:

-

Expanding SAR studies: Synthesizing a broader range of derivatives to refine the understanding of how structural modifications impact different biological activities.

-

Target Identification: Elucidating the specific molecular targets for the most potent compounds to better understand their mechanisms of action.

-

In Vivo Efficacy: Progressing lead compounds into relevant animal models of cancer, neurodegeneration, and infectious diseases.

-

Neuroprotective and Antimicrobial Focus: Conducting dedicated screening campaigns to identify THQ carboxylic acid derivatives with potent and specific neuroprotective and antimicrobial activities.

Conclusion

Novel tetrahydroquinoline carboxylic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer activities, particularly through the inhibition of the critical NF-κB signaling pathway, mark them as strong candidates for further oncological drug development. While their exploration in the realms of neuroprotection and antimicrobial applications is less mature, the foundational chemistry and the known activities of the broader quinoline family provide a compelling rationale for future investigation. The synthetic accessibility and the rich chemical space of the THQ scaffold ensure that this area will remain a fertile ground for the discovery of new and improved therapeutic agents.

References

-

Dou D, Viswanathan P, Li Y, et al. Design, Synthesis and in vitro evaluation of potential West Nile Virus protease inhibitors based on the 1-Oxo-1,2,3,4-tetrahydroisoquinoline and 1-oxo-1,2-dihydro isoquinoline Scaffolds. J. Comb. Chem. 2010;12:836–843. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

-

Finch N, Campbell TR, Gemenden CW, Antonaccio MJ, Povalski HJ. Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. J Med Chem. 1978;21(12):1269-74. [Link]

-

Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway. PubMed. [Link]

-

Leung E, et al. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorg Med Chem. 2016;24(6):1227-1236. [Link]

-

Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Chem Biol Interact. 2024;399:110881. [Link]

-

Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

-

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. PubMed. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

-

Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. ResearchGate. [Link]

-

Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. UKZN. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

-

Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Preprints.org. [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

-

A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. [Link]

-

Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. J Med Chem. 1978;21(12):1269-74. [Link]

-

Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

-

(PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

-

Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. ScienceDirect. [Link]

-

Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. mdpi.com [mdpi.com]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Prospective Discovery of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid in Natural Products

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territories of Natural Product Chemistry

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] While a diverse array of substituted tetrahydroquinolines has been isolated from natural sources, the specific variant, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid , remains a hypothetical natural product. Its discovery would represent a novel contribution to the field.

This guide eschews a conventional discovery narrative. Instead, it serves as a forward-looking technical manual for the researcher poised at the frontier of discovery. We provide a scientifically grounded roadmap for the targeted search, isolation, and structural elucidation of this novel molecule. This document is built on the foundational principles of biosynthesis, analytical chemistry, and pharmacological precedent, offering a robust framework for its potential discovery.

Section 1: The Chemical Context and Biosynthetic Blueprint

The Tetrahydroquinoline Alkaloid Family

Tetrahydroquinoline alkaloids are a class of natural products characterized by a bicyclic structure where a benzene ring is fused to a saturated piperidine ring.[2] These compounds are widely distributed in terrestrial and marine organisms and exhibit a remarkable range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][3][4] Their structural diversity stems from various biosynthetic pathways, which often begin with primary metabolites like amino acids.[1]

A Plausible Biosynthetic Pathway for the Target Molecule

The biosynthesis of quinoline alkaloids frequently originates from the amino acid tryptophan or its metabolite, anthranilic acid.[5][6] We hypothesize that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid could arise from a pathway starting with a derivative of kynurenic acid, a known tryptophan metabolite.

Hypothesized Biosynthetic Route:

-

Formation of a Quinoline Precursor: The pathway likely begins with an anthranilic acid derivative, which undergoes condensation with a three-carbon unit (e.g., from malonyl-CoA) and subsequent cyclization to form a quinoline ring system.

-

Reduction to Tetrahydroquinoline: A key step involves the enzymatic reduction of the quinoline ring to the corresponding 1,2,3,4-tetrahydroquinoline. This is a common transformation in alkaloid biosynthesis.

-

Carboxylation at the C8 Position: The introduction of the carboxylic acid group at the 8-position is the critical, and as yet unobserved, step. This could occur via an electrophilic aromatic substitution-type reaction on an activated quinoline precursor, catalyzed by a specialized carboxylase enzyme.

This proposed pathway suggests that promising sources for this compound would be organisms known to produce other quinoline or tryptophan-derived alkaloids, such as plants from the Rutaceae and Rubiaceae families.[6]

Caption: Hypothesized biosynthetic route from tryptophan to the target molecule.

Section 2: A Methodological Guide to Discovery and Isolation

The successful discovery of a novel natural product hinges on a systematic and rigorous experimental workflow, from source selection to final purification.

Source Material Selection and Preparation

Based on the biosynthetic hypothesis, initial screening should target plant species rich in other quinoline alkaloids. A primary candidate could be species from the genus Cinchona or Galipea.

Protocol 1: Sample Preparation

-

Collection & Authentication: Collect fresh plant material (e.g., leaves, bark). Ensure proper botanical identification and preparation of a voucher specimen.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grinding: Pulverize the dried material into a moderately coarse powder (e.g., 20-40 mesh) to maximize the surface area for extraction.[7]

Extraction of Crude Alkaloid Fraction

The acidic nature of the target molecule's carboxylic acid group and the basicity of the tetrahydroquinoline nitrogen require a carefully controlled acid-base extraction methodology.

Protocol 2: Acid-Base Extraction

-

Maceration: Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol containing 1% acetic acid for 48 hours with occasional agitation. The acidic ethanol will protonate the alkaloids, rendering them soluble as salts.

-

Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 1 L of 5% aqueous hydrochloric acid.

-

Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic non-alkaloidal compounds. Discard the organic layer.[8]

-

Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide. The alkaloids will deprotonate and become free bases.

-

Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers.

-

-

Final Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude total alkaloid fraction.

Caption: Workflow for the acid-base extraction of alkaloids.

Chromatographic Purification

The crude alkaloid extract is a complex mixture requiring multi-step chromatographic purification to isolate the target compound. High-Performance Liquid Chromatography (HPLC) is the ultimate tool for achieving high purity.[9]

Protocol 3: Isolation by Chromatography

-

Initial Fractionation (Column Chromatography):

-

Subject the crude alkaloid extract to column chromatography on silica gel.

-

Elute with a gradient solvent system, starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Semi-Preparative HPLC:

-

Subject the most promising fractions (those suspected to contain the carboxylic acid based on TLC staining or preliminary analysis) to semi-preparative HPLC.

-

A reversed-phase C18 column is typically effective. The mobile phase could be a gradient of water (with 0.1% formic acid to ensure protonation) and acetonitrile.

-

Monitor the elution profile with a UV detector and collect peaks corresponding to individual compounds.

-

-

Final Purification (Analytical HPLC):

-

Assess the purity of the isolated compound using analytical HPLC. If necessary, re-purify using an isocratic or shallow gradient method to achieve >95% purity.

-

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate/Methanol Gradient | Initial separation of the crude extract into simpler fractions. |

| Semi-Preparative HPLC | Reversed-Phase C18 | Water (0.1% Formic Acid)/Acetonitrile Gradient | Isolation of individual compounds from enriched fractions. |

| Analytical HPLC | Reversed-Phase C18 | Isocratic or shallow gradient of Water/Acetonitrile | Purity assessment and final purification of the target compound. |

Section 3: Structural Elucidation

Confirming the structure of a novel compound is a meticulous process requiring the convergence of evidence from multiple spectroscopic techniques. The availability of a synthetic standard is invaluable for direct comparison.

The Role of a Synthetic Standard

Before embarking on extensive isolation, synthesizing 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a crucial step. Synthetic routes like the Doebner-von Miller reaction followed by reduction and carboxylation can provide an unambiguous analytical standard.[10] This standard allows for direct comparison of retention times (HPLC) and spectroscopic data (MS, NMR), providing unequivocal proof of structure.

Spectroscopic Verification

The purified isolate must be subjected to a suite of spectroscopic analyses.

Protocol 4: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: An accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). For C₁₀H₁₁NO₂, the expected exact mass is 177.07898. HRMS provides the elemental composition, which is the first piece of structural evidence.

-

-

Infrared (IR) Spectroscopy:

-

Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

-

Expected Signals: Broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, a sharp C=O stretch (~1700-1725 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹) from the secondary amine.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. This is the most powerful tool for determining the precise atomic connectivity.[11][12]

-

Expected ¹H NMR Signals:

-

Signals for three aromatic protons on the benzene ring.

-

Signals corresponding to the aliphatic protons at positions 2, 3, and 4 of the piperidine ring, likely appearing as multiplets.

-

A signal for the N-H proton.

-

A downfield signal for the carboxylic acid proton.

-

-

Expected ¹³C NMR Signals:

-

A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).

-

Signals for six aromatic carbons.

-

Signals for three aliphatic carbons (C2, C3, C4).

-

-

2D NMR Confirmation:

-

COSY will establish the connectivity between adjacent protons (e.g., H-2 with H-3, H-3 with H-4).

-

HMBC is critical. It will show long-range correlations (2-3 bonds) between protons and carbons, confirming the placement of the carboxylic acid at C8 through correlation from an adjacent aromatic proton to the carbonyl carbon.

-

-

Section 4: Potential Biological Significance

While the biological activity of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid is unknown, the activities of related compounds provide a strong basis for hypothesis-driven screening. Tetrahydroquinoline derivatives are known to possess a wide range of pharmacological properties.[13][14][15]

| Compound Class | Reported Biological Activity | Example IC₅₀ / MIC | Reference |

| Substituted Tetrahydroquinolines | Anticancer (e.g., against breast cancer cell lines) | Varies widely based on substitution (e.g., 5-50 µM) | [14] |

| Tetrahydroquinoline Analogs | Antibacterial (e.g., against M. tuberculosis) | MIC values in the range of 1-64 µg/mL | [13] |

| Tetrahydroquinoline Derivatives | Neuroprotective (e.g., modulation of neuronal pathways) | Activity demonstrated in various in vitro models | [3] |

| Tetrahydroquinoline Analogs | Antiviral (e.g., against SARS-CoV-2) | EC₅₀ values reported in low micromolar ranges | [3] |

Given this precedent, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid should be prioritized for screening in anticancer, antimicrobial, and neurological assays. The presence of the carboxylic acid moiety may significantly influence its pharmacokinetic properties, such as solubility and cell permeability, potentially leading to a unique biological profile.

Conclusion

The discovery of 1,2,3,4-tetrahydroquinoline-8-carboxylic acid as a natural product remains an enticing possibility. Its absence from the current literature presents a unique opportunity for novel research. This guide has laid out a comprehensive, scientifically rigorous framework for its potential discovery. By integrating plausible biosynthetic hypotheses with detailed protocols for extraction, isolation, and state-of-the-art structural elucidation, researchers are well-equipped to undertake a targeted search for this and other novel tetrahydroquinoline alkaloids. The successful identification of this compound would not only expand our knowledge of natural product diversity but also provide a new molecular scaffold for drug development programs.

References

-

Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research, 39(1). [Link]

-

Meena, S., et al. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate. [Link]

-

Khadem, S., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis Online. [Link]

-

(n.d.). Quinoline Alkaloids. SlideShare. [Link]

-

Wikipedia. (n.d.). Quinoline alkaloid. Wikipedia. [Link]

-

Study.com. (n.d.). Alkaloid Isolation & Purification. Study.com. [Link]

-

Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society, 18(3), 559-581. [Link]

-

Khadem, S., et al. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

-

S.L.D., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-343. [Link]

- Bartolucci, C., & Rossi, T. (1995). Process for the extraction and purification of alkaloids.

-

Khadem, S., & Croteau, R. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(11), 2636. [Link]

-

Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible. [Link]

-

Li, Q., et al. (2024). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 15, 1389332. [Link]

-

(n.d.). Pharmacognosy. SlideShare. [Link]

-

Sharma, P., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2), 65-79. [Link]

-

Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

-

Iacob, A. C., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2024(2), M1841. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 102(5), 1669–1730. [Link]

-

Khalid, M. (2017). Spectroscopic and chemical techniques for structure elucidation of alkaloids. SlideShare. [Link]

-

Mallik, R. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware. [Link]

-

Iacob, A. C., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate. [Link]

-

Noble Chemistry. (2020). Alkaloids: Structure elucidation of Quinine & it's Stereochemistry. YouTube. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. jocpr.com [jocpr.com]

- 9. Alkaloid Isolation & Purification - Video | Study.com [study.com]

- 10. Quinoline - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Spectroscopic and chemical techniques for structure elucidation of alkaloids | PPTX [slideshare.net]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

Pharmacological Profile of 1,2,3,4-Tetrahydroquinoline-8-Carboxylic Acid: A Proposed Investigation

An In-depth Technical Guide

Abstract: The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document presents a prospective pharmacological profile for a specific, understudied derivative: 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Due to the limited direct experimental data on this compound, this guide synthesizes information from structurally related analogs to construct a hypothetical profile and proposes a comprehensive, multi-tiered research plan for its empirical validation. We will explore its potential as a modulator of the NMDA receptor, the vasopressin V1b receptor, and the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ). This guide is intended for researchers in drug discovery and development, providing a robust framework for initiating a thorough investigation into the therapeutic potential of this novel chemical entity.

Introduction and Rationale

The 1,2,3,4-tetrahydroquinoline core is a foundational motif in numerous pharmacologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to achieve specific interactions with biological targets. Derivatives have been identified as potent antagonists of the NMDA receptor's glycine binding site, vasopressin 1b (V1b) receptor antagonists with potential in treating depression and anxiety, and inverse agonists of the RORγ nuclear receptor, a target for prostate cancer and autoimmune diseases.[1][2][3]

This guide focuses on a specific analog, 1,2,3,4-tetrahydroquinoline-8-carboxylic acid , a compound whose pharmacological landscape remains largely uncharted. The introduction of a carboxylic acid group at the 8-position is a critical modification. This functional group can act as a hydrogen bond donor/acceptor or a metal chelator, and its anionic charge at physiological pH can fundamentally alter the compound's solubility, distribution, and target engagement compared to other substituted tetrahydroquinolines.

Given the absence of a detailed pharmacological dossier, this document adopts a hypothesis-driven approach. We will first outline a plausible synthetic pathway to enable its study. Subsequently, we will construct a hypothetical pharmacological profile based on the known activities of its structural congeners. The core of this guide is a detailed, actionable research plan designed to systematically test these hypotheses, complete with validated experimental protocols and data interpretation frameworks. This structured approach provides a scientifically rigorous pathway from compound synthesis to a preliminary understanding of its therapeutic potential.

Synthesis Pathway

To enable pharmacological evaluation, a reliable synthetic route is paramount. While various methods exist for synthesizing the tetrahydroquinoline core, a practical approach for the 8-carboxylic acid derivative can be envisioned starting from commercially available precursors. The following workflow is proposed, leveraging established organic chemistry principles.

Proposed Synthesis Workflow

Caption: Proposed synthetic route for the target compound.

Hypothetical Pharmacological Profile and Mechanistic Rationale

Based on the activities of related tetrahydroquinolines, we hypothesize that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid could engage with multiple, therapeutically relevant targets.

Central Nervous System Activity: NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel involved in synaptic plasticity and memory. However, its overactivation leads to excitotoxicity, a key factor in neurodegenerative diseases and ischemic brain damage.[4] Several 4-amido-2-carboxytetrahydroquinolines have been identified as potent and selective antagonists of the NMDA receptor's glycine co-agonist site.[1][4]

Causality and Hypothesis: The presence of two key pharmacophoric elements—a carboxylic acid and a basic nitrogen atom within a constrained bicyclic system—is a hallmark of many glycine site antagonists. We hypothesize that the 8-carboxylic acid moiety of our target compound could mimic the carboxylate of glycine, enabling it to bind to this site and act as an antagonist. The tetrahydroquinoline core provides the necessary rigid scaffold to orient the carboxyl group appropriately within the receptor's binding pocket.

Neuroendocrine Modulation: Vasopressin V1b Receptor Antagonism

The vasopressin V1b receptor is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response.[5] Dysregulation of the HPA axis is a known feature of depression and anxiety disorders.[6] Consequently, V1b receptor antagonists are being explored as novel antidepressant and anxiolytic agents.[5][7] A series of tetrahydroquinoline sulfonamides has been reported as potent and selective V1b antagonists.[3]

Causality and Hypothesis: The tetrahydroquinoline scaffold has been proven to be a suitable core for V1b receptor antagonism. While the reported active compounds feature a sulfonamide linker, it is plausible that other functional groups, such as the 8-carboxylic acid, could establish critical interactions with the receptor. We hypothesize that the target compound may exhibit antagonist activity at the V1b receptor, suggesting a potential therapeutic role in stress-related disorders.

Oncology and Immunology: RORγ Inverse Agonism

The Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ) is a nuclear receptor that functions as a master regulator of T helper 17 (Th17) cell differentiation, which is central to several autoimmune diseases.[8] Additionally, RORγ drives androgen receptor expression and cholesterol biosynthesis in castration-resistant prostate cancer.[2][9] Therefore, inverse agonists of RORγ are highly sought after as treatments for both inflammatory conditions and certain cancers.[10] Recently, a class of 1,2,3,4-tetrahydroquinoline derivatives was identified as novel RORγ inverse agonists.[2][10]

Causality and Hypothesis: The discovery of tetrahydroquinolines as RORγ modulators establishes the scaffold's compatibility with the receptor's ligand-binding domain.[2][10] The activity of these compounds is highly dependent on the substitution pattern, which dictates interactions with key residues. We hypothesize that 1,2,3,4-tetrahydroquinoline-8-carboxylic acid has the potential to function as a RORγ inverse agonist, positioning it as a candidate for development in oncology or immunology.

Proposed Experimental Validation Plan

To empirically test the hypotheses outlined above, a phased approach of in vitro screening followed by in vivo validation is proposed. This constitutes a self-validating system where initial binding and functional data from isolated systems inform the design and interpretation of more complex whole-organism studies.

Phase 1: In Vitro Target Engagement and Functional Activity

This phase aims to confirm binding and functional modulation of the hypothesized targets.

Caption: A parallel workflow for in vitro screening.

Protocol 1: NMDA Receptor Glycine Site Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor glycine site.

-

Principle: A radioligand competition assay using rat cortical membranes and a specific glycine site radioligand (e.g., [³H]MDL 105,519).

-

Methodology:

-

Prepare crude synaptic membranes from rat cerebral cortex.

-

Incubate membrane preparations with a fixed concentration of [³H]MDL 105,519.

-

Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Determine non-specific binding in the presence of a saturating concentration of a known glycine site ligand (e.g., 5,7-dichlorokynurenic acid).

-

Calculate the IC50 value from the competition curve and convert to a Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: The use of a well-characterized radioligand and reference compounds ensures the assay is performing to standard. A full displacement curve demonstrates competitive binding at the target site.

Protocol 2: RORγ Inverse Agonist Luciferase Reporter Assay

-

Objective: To determine the functional activity (IC50) of the test compound as a RORγ inverse agonist.

-

Principle: This cell-based assay uses a cell line (e.g., HEK293T) co-transfected with a construct for the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[11] Inverse agonists will decrease the basal transcriptional activity of the RORγ LBD, leading to reduced luciferase expression.[11]

-

Methodology:

-

Plate the transfected HEK293T cells in 96-well plates and allow them to adhere.

-

Treat cells with a dose-response curve of the test compound (e.g., 1 nM to 30 µM).

-

Incubate for 18-24 hours to allow for changes in gene expression.

-

Lyse the cells and add a luciferase substrate solution.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

-

-

Self-Validation: A known RORγ inverse agonist (e.g., Ursolic Acid) should be run in parallel as a positive control. A counterscreen for general cytotoxicity (e.g., CellTiter-Glo) is essential to ensure that the observed decrease in luminescence is not due to cell death.

Protocol 3: Vasopressin V1b Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the human V1b receptor.

-

Principle: A radioligand competition assay using membranes from cells stably expressing the recombinant human V1b receptor and a specific radioligand (e.g., [³H]-AVP).

-

Methodology:

-

Incubate cell membranes expressing the V1b receptor with a fixed concentration of [³H]-AVP.

-

Add increasing concentrations of the test compound.

-

Incubate, filter, and count radioactivity as described in Protocol 1.

-

Determine non-specific binding using a high concentration of unlabeled AVP.

-

Calculate Ki from the resulting IC50 value.

-

-

Self-Validation: Parallel assays against V1a and V2 receptors are crucial to establish selectivity, a key parameter for a therapeutic candidate.

Phase 2: In Vivo Proof-of-Concept Studies

Based on positive and potent results from Phase 1, targeted in vivo studies can be initiated.

Table 1: Proposed In Vivo Models and Expected Outcomes

| Hypothesized Activity | Animal Model | Key Parameters Measured | Expected Outcome for Active Compound |

| Antidepressant-like | Mouse Forced Swim Test (FST)[12][13] | Immobility time | Decrease in immobility time |

| Antidepressant-like | Mouse Tail Suspension Test (TST)[14][15] | Immobility time | Decrease in immobility time |

| Anti-Prostate Cancer | 22Rv1 Xenograft in Nude Mice[2] | Tumor volume, body weight | Reduction in tumor growth rate |

Protocol 4: Mouse Forced Swim Test (FST)

-

Objective: To assess the antidepressant-like activity of the test compound.

-

Principle: This model is based on the observation that animals administered antidepressant drugs will struggle for longer periods before adopting an immobile posture when placed in an inescapable cylinder of water.[16]

-

Methodology:

-

Acclimatize male C57BL/6J mice to the testing room.

-

Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes). A positive control like Imipramine should be used.[15]

-

Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

-

Record the session for 6 minutes.

-

Score the last 4 minutes of the test for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

-

-

Self-Validation: The inclusion of a positive control (Imipramine) validates the sensitivity of the model. Dose-response studies are necessary to establish a clear effect and rule out confounding motor effects (which can be checked using an open-field test).

Preliminary Toxicological Assessment

Early assessment of toxicity is crucial. The quinoline scaffold itself is associated with some toxicological liabilities, including potential mutagenicity.[17]

Table 2: Preliminary ADME/Tox Screening Panel

| Assay Type | Method | Purpose |

| Genotoxicity | Ames Test (bacterial reverse mutation assay) | To assess mutagenic potential. |

| Cytotoxicity | HepG2 cell viability assay | To assess acute toxicity in a human liver cell line. |

| Metabolic Stability | Human liver microsome stability assay | To predict the rate of metabolic clearance. |

| Plasma Protein Binding | Rapid equilibrium dialysis | To determine the fraction of compound bound to plasma proteins. |

Initial studies on quinoline derivatives suggest that hydroxylation can lead to a detoxification of genotoxic potential, while other toxicities may persist.[17] In silico and in vivo studies on other quinoline derivatives have classified them as low-to-moderate toxicity compounds.[18][19][20] A comprehensive toxicological review of quinoline itself highlights its rapid metabolism.[21]

Conclusion and Future Directions

This document puts forth a reasoned, hypothesis-based pharmacological profile for 1,2,3,4-tetrahydroquinoline-8-carboxylic acid. By leveraging data from structurally related compounds, we have identified its potential as a multi-target modulator with possible applications in neurology, psychiatry, oncology, and immunology. The detailed experimental plan provides a clear and rigorous path to validate these hypotheses.

The successful execution of this research plan will elucidate the primary targets of this novel compound, establish its potency and selectivity, and provide initial proof-of-concept in relevant disease models. Positive outcomes will warrant a more extensive investigation into its mechanism of action, pharmacokinetics, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

-

Animal Models for the Study of Antidepressant Activity. PubMed. [Link]

-

Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. PubMed. [Link]

-

Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed Central. [Link]

-

The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Open Access Journals. [Link]

-

Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. PubMed. [Link]

-

Tetrahydroquinoline sulfonamides as vasopressin 1b receptor antagonists. PubMed. [Link]

-

Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. PubMed Central. [Link]

-